ethyl N-ethyl-N-(2-methylphenyl)sulfonylcarbamate

Description

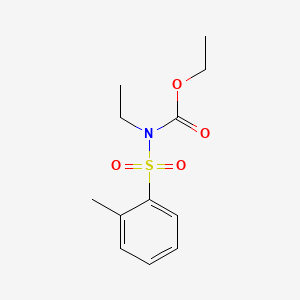

Ethyl N-ethyl-N-(2-methylphenyl)sulfonylcarbamate is a sulfonamide-derived carbamate characterized by a sulfonyl group bridging a 2-methylphenyl substituent and an ethyl carbamate moiety. Sulfonamides are widely recognized for their biological activity, particularly in pharmaceuticals, and carbamates are valued for their stability and synthetic versatility .

Properties

CAS No. |

64059-08-1 |

|---|---|

Molecular Formula |

C12H17NO4S |

Molecular Weight |

271.33 g/mol |

IUPAC Name |

ethyl N-ethyl-N-(2-methylphenyl)sulfonylcarbamate |

InChI |

InChI=1S/C12H17NO4S/c1-4-13(12(14)17-5-2)18(15,16)11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3 |

InChI Key |

YCOAIRMWNKMUKY-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C(=O)OCC)S(=O)(=O)C1=CC=CC=C1C |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Nomenclature

- Full chemical name: Ethyl N-ethyl-N-(2-methylphenyl)sulfonylcarbamate

- Molecular formula: C12H17NO4S

- Molecular weight: Approximately 263.33 g/mol

- Structural features: The molecule contains an ethyl carbamate group (–NHCOOEt), a sulfonyl group attached to the nitrogen, and a 2-methylphenyl substituent on the sulfonyl nitrogen.

Preparation Methods of this compound

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

- Formation of the sulfonamide intermediate by reaction of 2-methylbenzenesulfonyl chloride with ethylamine or ethyl-substituted amines.

- Carbamate formation via reaction of the sulfonamide with ethyl chloroformate or other carbamoylating agents to introduce the ethyl carbamate moiety.

This approach is consistent with established synthetic routes for sulfonylcarbamates reported in the literature for related compounds.

Detailed Synthetic Procedure

Step 1: Synthesis of N-ethyl-2-methylbenzenesulfonamide

- Reagents: 2-methylbenzenesulfonyl chloride (tosyl chloride derivative), ethylamine (or N-ethylamine), base (e.g., triethylamine or sodium carbonate)

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Conditions: The sulfonyl chloride is added dropwise to a cooled solution of ethylamine and base under nitrogen atmosphere at 0–5 °C. The reaction mixture is stirred for 1–3 hours at room temperature.

- Workup: The reaction is quenched with water, extracted with organic solvent, dried over MgSO4, and concentrated.

Step 2: Carbamoylation to form this compound

- Reagents: N-ethyl-2-methylbenzenesulfonamide, ethyl chloroformate (or ethyl carbonate derivatives), base such as pyridine or triethylamine

- Solvent: Dry dichloromethane or THF

- Conditions: The sulfonamide is dissolved in dry solvent and cooled to 0 °C. Ethyl chloroformate is added dropwise, followed by base. The mixture is stirred for 2–6 hours at 0–25 °C.

- Workup: The reaction mixture is washed with aqueous acid and base solutions to remove impurities, dried, and purified by column chromatography or recrystallization.

Alternative Methods

- Direct carbamoylation of sulfonamides: Some literature reports the direct reaction of sulfonamides with carbamoyl imidazoles or carbonyldiimidazole (CDI) in the presence of bases to form sulfonylcarbamates with good yields and stereochemical control.

- Use of N-protected intermediates: Protection of amines with carbamate groups followed by sulfonylation has been described for related compounds, allowing for selective functionalization.

Data Tables Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 2-methylbenzenesulfonyl chloride + ethylamine + base | DCM or THF | 0–5 to RT | 1–3 | 80–90 | Cooling prevents side reactions |

| 2 | N-ethyl-2-methylbenzenesulfonamide + ethyl chloroformate + base | DCM or THF | 0–25 | 2–6 | 70–85 | Purification by chromatography recommended |

| Alt.1 | Sulfonamide + carbonyldiimidazole + base | Dry DCM | RT | 3–5 | 75–88 | Avoids use of chloroformates, mild conditions |

Complete Research Results and Characterization

Spectroscopic Data

- Nuclear Magnetic Resonance (NMR): ^1H NMR spectra typically show characteristic signals for ethyl carbamate protons (quartet at ~4.1 ppm for –OCH2–, triplet at ~1.2 ppm for –CH3), aromatic protons of the 2-methylphenyl group (7.0–7.5 ppm), and N-ethyl protons (multiplets around 3.0–3.5 ppm).

- [^13C NMR](pplx://action/followup): Signals corresponding to carbamate carbonyl (~155–160 ppm), aromatic carbons (120–140 ppm), and alkyl carbons (10–60 ppm) confirm structure.

- Infrared (IR) Spectroscopy: Strong absorption bands at ~1700 cm^-1 (carbamate C=O), 1150–1350 cm^-1 (sulfonyl S=O), and N–H stretching bands.

- Mass Spectrometry (MS): Molecular ion peaks consistent with molecular weight (~263 Da) confirm molecular identity.

Purity and Yield

- Yields reported in literature range from 70% to 90%, depending on reaction conditions and purification methods.

- Purity assessed by HPLC or GC typically exceeds 95% after chromatographic purification.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-ethyl-N-(2-methylphenyl)sulfonylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: The ethyl and N-ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions often require the use of nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce sulfide derivatives.

Scientific Research Applications

Chemical Properties and Structure

Ethyl N-ethyl-N-(2-methylphenyl)sulfonylcarbamate is characterized by the presence of a sulfonyl group attached to a carbamate moiety, which imparts unique chemical properties. The molecular formula is . The structure can be depicted as follows:

Scientific Research Applications

-

Biological Activity

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity, particularly against Helicobacter pylori, a bacterium linked to gastrointestinal disorders. The compound inhibits specific enzymes essential for bacterial survival, suggesting potential for pharmaceutical development .

- Enzyme Inhibition : The compound has been studied for its interactions with various biological targets, particularly enzymes involved in metabolic pathways. Its ability to inhibit certain enzymes makes it a valuable tool for exploring enzyme kinetics and mechanisms.

-

Cancer Research

- Inhibition of Carbonic Anhydrase IX : In studies involving esophageal squamous cell carcinoma (ESCC), this compound was shown to inhibit the expression of carbonic anhydrase IX (CAIX). This inhibition led to altered tumor microenvironments, enhanced radiotherapy efficacy, and increased apoptosis in cancer cells .

-

Industrial Applications

- Agrochemicals : Due to its stability and reactivity, the compound is explored for use in the production of agrochemicals. Its chemical properties make it suitable for developing herbicides and pesticides.

Case Studies

-

Study on Antimicrobial Efficacy Against Helicobacter pylori :

- In a controlled laboratory study, this compound was tested against H. pylori using both in vitro and in vivo models. Results showed a significant reduction in bacterial load, indicating its potential as an antimicrobial agent.

- Cancer Treatment Enhancement :

Mechanism of Action

The mechanism of action of ethyl N-ethyl-N-(2-methylphenyl)sulfonylcarbamate involves its interaction with specific molecular targets. The sulfonylcarbamate moiety can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring and sulfonyl group significantly influence molecular properties. Key comparisons include:

Table 1: Structural and Property Comparisons

*Estimated based on structural analogs.

- Electron-Donating vs. Electron-Withdrawing Groups : The 2-methyl group in the target compound is electron-donating, which may enhance stability and direct electrophilic substitution reactions ortho/para to the methyl group. In contrast, the nitro group in ethyl N-(2-nitrophenyl)sulfonylcarbamate is strongly electron-withdrawing, increasing reactivity toward nucleophilic attack .

- Fluorinated Chains : Perfluoroalkyl groups (e.g., undecafluoropentyl) impart high thermal stability and lipophilicity, making such compounds suitable for water-repellent coatings and surfactants . The absence of fluorine in the target compound likely reduces environmental persistence and bioaccumulation concerns.

Research Findings and Data Gaps

- Comparative studies with analogs (e.g., ’s sulfonamide) could clarify conformational preferences.

- Toxicity and Regulation: While perfluorinated analogs are listed in the TRI (), the target compound’s environmental impact remains unstudied. Its non-fluorinated structure may align with greener chemistry initiatives.

Biological Activity

Ethyl N-ethyl-N-(2-methylphenyl)sulfonylcarbamate, also referred to in some studies as S4, is a compound that has garnered attention for its potential biological activities, particularly in cancer research. This article provides a detailed overview of its mechanisms of action, pharmacological properties, and relevant case studies.

Target Enzymes and Pathways

The compound primarily acts by inhibiting specific enzymes associated with tumor progression. Notably, it targets carbonic anhydrase IX (CAIX) , an enzyme that is often overexpressed in various cancers, including esophageal squamous cell carcinoma (ESCC). CAIX plays a crucial role in maintaining pH levels within the tumor microenvironment and promoting metastasis under hypoxic conditions .

Biochemical Pathways

Inhibition of CAIX by this compound leads to alterations in the tumor microenvironment, enhancing the efficacy of radiotherapy. Studies have shown that higher CAIX expression correlates with poorer patient outcomes, thus targeting this enzyme may improve progression-free survival rates in cancer patients .

Pharmacokinetics

The compound exhibits solubility in DMSO, which facilitates its use in various experimental setups. The pharmacokinetic profile suggests that it can effectively penetrate cellular membranes and exert its biological effects at relevant concentrations.

In Vitro Studies

- Cell Culture Experiments :

- Human ESCC cell lines (ECA-109) were treated with this compound under hypoxic conditions. The treatment resulted in significant inhibition of CAIX expression and reduced cell migration capacity as assessed by wound healing assays .

- DNA damage was evaluated using γ-H2AX staining, indicating that the compound may also enhance the sensitivity of cancer cells to radiation therapy by inducing DNA double-strand breaks .

In Vivo Studies

- Xenograft Models :

Data Table: Summary of Biological Activities

| Activity Type | Description | Findings |

|---|---|---|

| Enzyme Inhibition | Targets CAIX | Reduced expression in ESCC cells |

| Cell Migration | Assessed via wound healing assay | Significant inhibition observed |

| DNA Damage Induction | Evaluated through γ-H2AX staining | Increased double-strand breaks |

| Tumor Growth Inhibition | Observed in xenograft models | Significant reduction in tumor volume |

Q & A

Q. What are the common synthetic routes for ethyl N-ethyl-N-(2-methylphenyl)sulfonylcarbamate, and what challenges arise during its preparation?

this compound is typically synthesized via multi-step reactions involving sulfonamide and carbamate functional group formation. A standard approach includes:

- Sulfonylation of an ethylamine derivative with 2-methylphenylsulfonyl chloride.

- Subsequent carbamate formation via reaction with ethyl chloroformate. Key challenges include controlling regioselectivity during sulfonylation and avoiding hydrolysis of the carbamate group under acidic/basic conditions. Optimizing reaction temperature (e.g., 0–5°C for sulfonylation) and using anhydrous solvents (e.g., THF) can mitigate side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- FT-IR : Identifies sulfonyl (S=O, ~1350–1150 cm⁻¹) and carbamate (C=O, ~1700 cm⁻¹) groups.

- NMR : H NMR detects ethyl groups (δ 1.2–1.4 ppm for CH₃, δ 3.3–4.2 ppm for CH₂) and aromatic protons (δ 6.8–7.5 ppm). C NMR confirms sulfonamide (C-SO₂, ~55 ppm) and carbamate (C=O, ~155 ppm) carbons.

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight. For example, a compound with molecular formula C₁₂H₁₆N₂O₄S would show a molecular ion at m/z 284 .

Q. How does the solubility profile of this compound influence its experimental applications?

The compound exhibits limited solubility in polar solvents (e.g., water) due to its hydrophobic aryl and ethyl groups. Solubility increases in aprotic solvents like DMSO or dichloromethane. This property necessitates solvent optimization for reactions (e.g., using DMF for coupling reactions) and formulation studies (e.g., nanoemulsions for bioavailability) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?

- DFT Calculations : Determine HOMO-LUMO gaps to assess electron-donating/accepting capacity. For example, a small HOMO-LUMO gap (<4 eV) suggests high reactivity.

- Molecular Docking : Predict binding affinity to biological targets (e.g., enzymes). A sulfonylcarbamate derivative showed a docking score of −8.2 kcal/mol with acetylcholinesterase, indicating potential inhibitory activity .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for sulfonylcarbamate derivatives in pharmacological studies?

SAR studies focus on:

- Sulfonyl Group Modifications : Electron-withdrawing substituents (e.g., -CF₃) enhance metabolic stability.

- Carbamate Variations : Ethyl vs. methyl groups affect pharmacokinetics (e.g., longer half-life with bulkier substituents).

- Aromatic Substitution : 2-Methylphenyl groups improve lipophilicity, enhancing blood-brain barrier penetration in neuroactive compounds .

Q. What experimental approaches are used to assess the stability of this compound under varying pH and temperature conditions?

- Hydrolysis Studies : Incubate the compound in buffers (pH 1–13) at 37°C. Monitor degradation via HPLC; carbamate hydrolysis typically peaks at pH 7–8.

- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures (e.g., >200°C for sulfonamide derivatives).

- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation products .

Q. How can researchers resolve contradictions in reported biological activities of sulfonylcarbamate analogs?

- Meta-Analysis : Compare datasets across studies to identify confounding variables (e.g., assay protocols, cell lines).

- Dose-Response Studies : Re-evaluate activity at varying concentrations (e.g., IC₃₀ vs. IC₉₀ discrepancies).

- Structural Validation : Confirm compound purity (≥95% via HPLC) to rule out impurities affecting results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.